(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride
Overview
Description
“(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride” is a chemical compound with the linear formula C9H12ClNO2 . It has been used in the synthesis of various derivatives and has been evaluated for its biological activities .
Synthesis Analysis
A robust and metal catalyst-free method has been developed for the synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. This method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .Molecular Structure Analysis
The structure of the compounds synthesized from “this compound” were established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Chemical Reactions Analysis
The reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can be determined using various techniques such as FT-IR, 1H NMR, 13C NMR, and Mass spectra .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like protoporphyrinogen oxidase (protox) and cyclooxygenase (COX) , and have shown binding affinities towards targets like the epidermal growth factor receptor (EGFR) .
Mode of Action
Similar compounds have been found to inhibit the activity of enzymes like protox and COX , potentially leading to changes in cellular processes.
Biochemical Pathways
Inhibition of enzymes like protox and cox can affect various biochemical pathways, including heme biosynthesis and prostaglandin synthesis, respectively .
Result of Action
Similar compounds have demonstrated anti-cancer activity against various cell lines .
Future Directions
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-5-7-6-12-9-4-2-1-3-8(9)10-7;/h1-4,7,10-11H,5-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQFYRDXKXGKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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